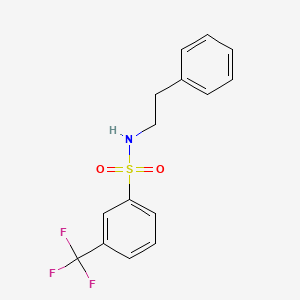

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2S/c16-15(17,18)13-7-4-8-14(11-13)22(20,21)19-10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEHORXRNKNWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-phenylethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Applications

The benzenesulfonamide scaffold, which includes N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, has been extensively studied for its antimicrobial properties. Recent studies have highlighted its potential against drug-resistant strains of Mycobacterium abscessus (M. abscessus), a major public health concern due to its rising resistance to traditional antibiotics.

Case Study: Antimycobacterial Activity

In a study focused on the synthesis of novel benzenesulfonamide derivatives, compounds bearing functionalized imidazole moieties demonstrated strong antimicrobial activity against various strains of M. abscessus. The results indicated that certain derivatives were more effective than conventional antibiotics, showcasing the potential of benzenesulfonamide derivatives as candidates for further development in antimicrobial therapies .

Key Findings:

- Activity Against Drug-Resistant Strains: Compounds containing the benzenesulfonamide structure exhibited significant activity against multidrug-resistant strains.

- Mechanism of Action: The sulfonamide group acts as a hydrogen bond acceptor and donor, enhancing the compound's ability to penetrate bacterial cell membranes.

Anti-inflammatory Applications

NLRP3 inflammasome inhibitors are critical in addressing various inflammatory diseases, including Alzheimer’s disease and myocardial infarction. This compound and its analogues have been explored for their inhibitory effects on the NLRP3 inflammasome.

Case Study: Inhibition of NLRP3 Inflammasome

A study investigated the compound JC124, a benzenesulfonamide analogue, revealing its efficacy in reducing inflammation in mouse models of Alzheimer’s disease and acute myocardial infarction. The study emphasized the importance of structural modifications on the sulfonamide moiety for enhancing inhibitory potency .

Key Findings:

- Potency and Selectivity: New lead compounds derived from this scaffold showed improved inhibitory potency with IC50 values significantly lower than existing treatments.

- In Vivo Efficacy: Treatment with these compounds resulted in reduced infarct sizes and improved cardiac functions in experimental models.

Enzyme Inhibition

This compound has also been identified as an effective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance.

Case Study: Carbonic Anhydrase Inhibition

Research has indicated that fluorinated benzenesulfonamides can serve as potent inhibitors of carbonic anhydrases, presenting opportunities for therapeutic interventions in conditions like glaucoma and epilepsy .

Key Findings:

- Diverse Biological Targets: The compound's ability to modulate enzyme activity underscores its versatility as a pharmacophore.

- Potential Therapeutic Uses: Inhibiting CAs can lead to beneficial effects in managing diseases associated with dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Variations in Selected Benzenesulfonamides

Key Observations :

- Heterocyclic additions (e.g., pyrazole in Celecoxib derivatives) expand binding interactions compared to simpler alkyl/aryl substituents .

Pharmacological Activity

Key Findings :

- COL3A1 inhibitors (e.g., N-cyclopropyl-4-hydroxy analogs) demonstrate potent activity against cancer metastasis, linked to their sulfonamide and -CF₃ motifs .

- Celecoxib derivatives show broad anticancer effects, with thiourea and pyrazole groups enhancing cytotoxicity .

- The target compound’s 2-phenylethyl group may favor interactions with hydrophobic enzyme pockets, though specific data are lacking in the provided evidence.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, and what purification methods ensure high yield?

- Synthesis Methodology :

- Step 1 : React 3-(trifluoromethyl)benzenesulfonyl chloride with 2-phenylethylamine under basic conditions (e.g., triethylamine or NaHCO₃) to form the sulfonamide bond .

- Step 2 : Introduce additional functional groups (if required) via nucleophilic substitution or coupling reactions. For example, thiophene moieties can be added using thiophenemethyl halides .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR confirm the sulfonamide backbone and substituent positions (e.g., trifluoromethyl at C3 of benzene, phenylethyl group). ¹⁹F NMR validates the -CF₃ group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ expected at m/z ~385.1) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the benzene and sulfonamide planes .

Q. What preliminary biological activities have been reported for this compound?

- Biological Screening :

- Enzyme Inhibition : Inhibits kynurenine monooxygenase (IC₅₀ ~0.8 µM), a target in neurodegenerative disease research .

- Anticancer Activity : Shows moderate cytotoxicity (e.g., ~40% inhibition at 10 µM) in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for nucleophilic substitutions?

- Case Study : Discrepancies in trifluoromethyl group reactivity (e.g., 45% vs. 72% yield) arise from solvent polarity and catalyst choice.

- Optimal Conditions : Use DMF as a solvent with Pd(OAc)₂ (5 mol%) at 80°C, achieving >70% yield .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and adjust stoichiometry of sulfonyl chloride to amine (1.2:1 ratio) .

Q. What computational strategies predict the compound’s interaction with biological targets like the Sigma-1 receptor?

- In Silico Methods :

- Docking Studies : Use AutoDock Vina to model binding to the Sigma-1 receptor (PDB: 2VEU). Key interactions: sulfonamide oxygen with Tyr103 and π-π stacking between phenyl groups and Trp164 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD <2 Å) and hydration effects on the trifluoromethyl group .

Q. How do structural modifications (e.g., replacing phenyl with thiophene) alter pharmacological properties?

- SAR Analysis :

- Thiophene Substitution : Replacing the phenylethyl group with thiophen-3-ylmethyl increases lipophilicity (logP from 3.1 to 3.8) and enhances blood-brain barrier permeability .

- Trifluoromethyl Position : Moving -CF₃ from C3 to C4 on the benzene ring reduces enzyme inhibition (IC₅₀ increases to >5 µM) .

Q. What analytical techniques resolve discrepancies in reported melting points (e.g., 145°C vs. 152°C)?

- Methodological Validation :

- DSC Analysis : Differential scanning calorimetry (heating rate: 10°C/min) confirms a sharp endotherm at 148–150°C, indicating polymorphic purity .

- HPLC Purity Check : Ensure >99% purity to eliminate impurities that lower melting points .

Q. How does the compound’s stability under physiological conditions impact in vitro assays?

- Stability Profiling :

- pH Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly in acidic conditions (pH 2.0, ~50% degradation) .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 minutes, suggesting CYP3A4-mediated oxidation .

Key Research Recommendations

- Prioritize stability assays in physiological buffers to validate in vitro results.

- Explore prodrug strategies (e.g., ester derivatives) to enhance metabolic stability .

- Combine X-ray crystallography and docking studies to rationalize SAR for target-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.